4-Fluoro-3-(2-methoxyphenyl)benzoic acid

Descripción

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

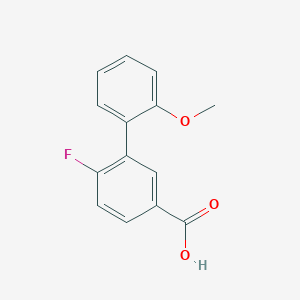

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted benzoic acid derivatives. The official International Union of Pure and Applied Chemistry name is "this compound," which precisely describes the substitution pattern on the benzoic acid core structure. This nomenclature system designates the carboxylic acid functionality as the principal functional group, with the benzene ring bearing this group serving as the parent structure. The fluorine atom occupies the 4-position relative to the carboxylic acid group, while the 2-methoxyphenyl substituent is located at the 3-position of the benzoic acid ring.

The structural representation of this compound reveals a biphenyl system where two aromatic rings are directly connected through a carbon-carbon bond. The first aromatic ring contains the carboxylic acid functional group at the 1-position, a fluorine atom at the 4-position, and the connection to the second aromatic ring at the 3-position. The second aromatic ring features a methoxy group (-OCH₃) at the 2-position relative to the point of attachment to the first ring. This specific arrangement creates a unique three-dimensional molecular geometry that influences the compound's chemical and physical properties.

Alternative nomenclature systems provide additional structural insight into this compound. The biphenyl-based nomenclature describes this molecule as "6-fluoro-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid," which emphasizes the biphenyl core structure with appropriate position numbering for each ring system. This naming convention proves particularly useful when discussing structure-activity relationships and comparing related biphenyl derivatives. Chemical databases also recognize variations such as "this compound" and "[1,1'-Biphenyl]-3-carboxylic acid, 6-fluoro-2'-methoxy-" as acceptable systematic names.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

Several alternative chemical identifiers provide additional reference points for this compound across different database systems. The Molecular Design Limited number MFCD11933537 serves as another important identifier, particularly in chemical inventory and procurement systems. The PubChem Compound Identification number 39232209 facilitates access to comprehensive chemical information within the PubChem database, including detailed structural, physical, and chemical property data. These multiple identifier systems ensure robust cross-referencing capabilities across various chemical information platforms.

International chemical identifier systems provide standardized representations of the molecular structure. The International Chemical Identifier string "InChI=1S/C14H11FO3/c1-18-13-5-3-2-4-10(13)11-8-9(14(16)17)6-7-12(11)15/h2-8H,1H3,(H,16,17)" encodes the complete structural information in a machine-readable format. The corresponding International Chemical Identifier Key "JLXJOIBCVDUOKX-UHFFFAOYSA-N" provides a shortened hash representation that enables rapid database searching and structure matching. The Simplified Molecular Input Line Entry System notation "COC1=CC=CC=C1C2=C(C=CC(=C2)C(=O)O)F" offers another standardized method for representing the molecular structure in a compact, searchable format.

Molecular Formula and Weight Analysis

The molecular formula C₁₄H₁₁FO₃ provides fundamental information about the atomic composition of this compound. This formula indicates the presence of fourteen carbon atoms, eleven hydrogen atoms, one fluorine atom, and three oxygen atoms, totaling twenty-nine atoms in the complete molecular structure. The relatively high carbon-to-hydrogen ratio reflects the aromatic nature of the compound, with the majority of carbon atoms participating in the two benzene ring systems. The three oxygen atoms are distributed between the carboxylic acid functional group (two oxygen atoms) and the methoxy substituent (one oxygen atom), while the single fluorine atom provides the halogen substitution characteristic.

The molecular weight calculation yields a precise value of 246.23 grams per mole, representing the sum of all atomic masses within the molecular structure. This molecular weight falls within the typical range for substituted benzoic acid derivatives and provides important information for analytical chemistry applications, including mass spectrometry identification and quantitative analysis procedures. The specific molecular weight enables accurate preparation of solutions for research applications and facilitates precise stoichiometric calculations in synthetic chemistry procedures.

Elemental composition analysis reveals the percentage contribution of each element to the total molecular weight. Carbon contributes approximately 68.29% of the total molecular weight, reflecting the significant aromatic content of the structure. Hydrogen accounts for approximately 4.50% of the molecular weight, which is relatively low due to the aromatic substitution pattern. Oxygen contributes approximately 19.50% of the molecular weight through the carboxylic acid and methoxy functional groups. Fluorine represents approximately 7.71% of the total molecular weight, despite being present as a single atom, due to fluorine's relatively high atomic mass compared to hydrogen.

| Element | Number of Atoms | Atomic Mass (amu) | Total Mass (amu) | Percentage by Mass |

|---|---|---|---|---|

| Carbon | 14 | 12.011 | 168.154 | 68.29% |

| Hydrogen | 11 | 1.008 | 11.088 | 4.50% |

| Fluorine | 1 | 18.998 | 18.998 | 7.71% |

| Oxygen | 3 | 15.999 | 47.997 | 19.50% |

| Total | 29 | - | 246.237 | 100.00% |

Isomeric Considerations and Stereochemical Properties

The structural framework of this compound presents several important isomeric considerations that distinguish it from related compounds with identical molecular formulas. Constitutional isomers of this compound can be generated through different substitution patterns of the fluorine atom, methoxy group, and carboxylic acid functionality on the biphenyl system. These positional isomers exhibit distinct chemical and physical properties despite sharing the same molecular formula C₁₄H₁₁FO₃. The specific 4-fluoro-3-(2-methoxyphenyl) substitution pattern represents one possible arrangement among numerous theoretical isomers, each with unique reactivity profiles and biological activities.

Detailed analysis of constitutional isomers reveals the structural diversity possible within this molecular formula. Alternative arrangements include compounds such as 4-(4-fluoro-3-methoxyphenyl)benzoic acid, where the methoxy and fluorine substituents occupy different positions on the same aromatic ring rather than separate rings. Another significant isomer is 2-fluoro-3-(4-methoxyphenyl)benzoic acid, which demonstrates how positional changes in functional group placement can dramatically alter molecular properties. These isomeric relationships highlight the importance of precise structural characterization for accurate compound identification and differentiation.

The stereochemical properties of this compound are primarily determined by the conformational flexibility around the biphenyl bond connecting the two aromatic rings. Unlike compounds containing asymmetric carbon centers, this molecule does not possess classical stereoisomers in the form of enantiomers or diastereomers. However, the biphenyl system can exist in different conformational states due to restricted rotation around the inter-ring carbon-carbon bond. The steric interactions between substituents on adjacent rings, particularly the fluorine atom and the methoxy group, influence the preferred conformational arrangements and overall molecular geometry.

Conformational analysis indicates that the molecule can adopt multiple stable rotational conformers, with the relative energies depending on the specific spatial arrangements of the fluorine and methoxy substituents. The electron-withdrawing fluorine atom and electron-donating methoxy group create distinct electronic environments that affect the rotational barrier around the biphenyl bond. These conformational considerations become particularly important when evaluating the compound's interactions with biological targets or its behavior in crystalline solid-state structures. The preferred conformations in solution may differ from those observed in crystal structures due to intermolecular packing forces and hydrogen bonding interactions involving the carboxylic acid group.

| Isomer Type | Description | Structural Difference | Chemical Properties Impact |

|---|---|---|---|

| Constitutional | Different connectivity patterns | Fluorine/methoxy position variation | Distinct reactivity profiles |

| Conformational | Rotational arrangements | Biphenyl bond rotation | Variable molecular geometry |

| Positional | Functional group placement | Ring substitution patterns | Altered electronic properties |

Propiedades

IUPAC Name |

4-fluoro-3-(2-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-13-5-3-2-4-10(13)11-8-9(14(16)17)6-7-12(11)15/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXJOIBCVDUOKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C(C=CC(=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653525 | |

| Record name | 6-Fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181639-56-4 | |

| Record name | 6-Fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Actividad Biológica

4-Fluoro-3-(2-methoxyphenyl)benzoic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFO

- Molecular Weight : 252.24 g/mol

This compound features a benzoic acid core substituted with a fluorine atom and a methoxy group, which significantly influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1 - 4 |

| Escherichia coli | 2 - 8 |

| Bacillus subtilis | 1 - 5 |

Research indicates that the presence of the methoxy group enhances the hydrophobic character of the molecule, thereby improving its interaction with bacterial membranes .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

Preliminary studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The observed IC50 values are as follows:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways, thus providing a basis for its potential use in cancer therapy .

The biological activity of this compound is believed to involve interactions with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways.

- Receptor Modulation : It potentially modulates receptors associated with pain and inflammation, contributing to its therapeutic effects.

Case Studies

Several case studies illustrate the compound's efficacy:

- Staphylococcus aureus Inhibition : A study demonstrated that treatment with this compound significantly reduced bacterial load in infected mice models, showcasing its potential as an antibacterial agent.

- Cancer Cell Line Studies : In another study, administration of the compound resulted in significant tumor regression in xenograft models of breast cancer, further supporting its anticancer properties.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Fluoro-3-(2-methoxyphenyl)benzoic acid is being explored for its potential therapeutic properties:

- Anti-inflammatory Activity : The compound has been investigated for its ability to modulate inflammatory pathways, potentially serving as a lead compound for new anti-inflammatory drugs.

- Anticancer Properties : Research indicates that it may inhibit specific cancer cell lines, contributing to the development of novel anticancer therapies.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It is utilized in the construction of more complex fluorinated compounds through reactions such as Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Cross-coupling reaction used to synthesize biaryl compounds. |

| Nucleophilic Aromatic Substitution | Allows for the introduction of various substituents at the aromatic ring. |

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Development of Advanced Materials : Its ability to form strong hydrogen bonds and interact with various substrates enables its use in creating materials with specific thermal and mechanical properties.

Biological Studies

Research has also focused on its role as a ligand in biochemical assays:

- Receptor Binding Studies : The compound's structure allows it to interact selectively with biological targets, making it useful for studying receptor-ligand interactions.

Case Study 1: Anti-inflammatory Activity

In a study published by researchers investigating novel anti-inflammatory agents, this compound was found to inhibit the production of pro-inflammatory cytokines in vitro. The compound demonstrated a dose-dependent effect on reducing inflammation markers, suggesting its potential as a therapeutic agent in treating inflammatory diseases.

Case Study 2: Synthesis of Fluorinated Compounds

A research group successfully synthesized a series of fluorinated derivatives using this compound as a starting material. By employing palladium-catalyzed cross-coupling reactions, they produced several novel compounds that exhibited enhanced bioactivity compared to their non-fluorinated counterparts.

Comparación Con Compuestos Similares

Positional Isomers and Substituent Variants

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | CAS Number | Molecular Weight (g/mol) | Substituent Positions | Key Features |

|---|---|---|---|---|

| 4-Fluoro-3-(2-methoxyphenyl)benzoic acid | 1181639-56-4 | 246.24 | 4-F, 3-(2-OCH₃Ph) | High lipophilicity, moderate polarity |

| 3-Fluoro-4-(3-methoxyphenyl)benzoic acid | 1261924-36-0 | 246.24 | 3-F, 4-(3-OCH₃Ph) | Altered electronic effects |

| 4-Fluoro-3-(3-methoxyphenyl)benzoic acid | 1181452-19-6 | 246.24 | 4-F, 3-(3-OCH₃Ph) | Meta-substitution affects solubility |

| 4-Fluoro-3-(morpholine-4-sulfonyl)benzoic acid | 299181-56-9 | 289.28 | 4-F, 3-(sulfonyl) | Enhanced polarity, lower logP |

| 4-(3-Chloro-4-fluorophenyl)benzoic acid | 195457-73-9 | 250.65 | 4-Cl, 3-F | Higher electronegativity |

Key Observations :

- Positional Isomerism : The placement of fluorine and methoxyphenyl groups significantly impacts electronic distribution. For example, the 4-fluoro-3-(2-methoxyphenyl) isomer has stronger inductive effects due to proximity of F and OCH₃, enhancing acidity compared to the 3-fluoro-4-(3-OCH₃Ph) variant .

- Functional Group Effects: Replacing the methoxyphenyl group with a morpholine sulfonyl group (CAS: 299181-56-9) increases molecular weight (289.28 vs.

Antiviral and Cytokine Modulation :

- Fluorinated benzoic acid derivatives, such as K-37 and K-38 (EC₅₀: 27 nM and 3.8 nM for HIV-1), demonstrate enhanced antiviral activity compared to non-fluorinated analogs. The fluorine atom improves metabolic stability and target binding .

- The methoxy group in this compound may mimic natural phenolic inhibitors of bacterial Type III Secretion Systems (T3SS), similar to 4-methoxy-cinnamic acid, which represses HrpL expression in E. amylovora .

Toxicity Predictions (QSTR Models) :

- Quantitative Structure-Toxicity Relationship (QSTR) studies indicate that connectivity indices (0JA, 1JA) correlate with oral LD₅₀ in mice. The fluorine atom and methoxyphenyl group in this compound likely reduce acute toxicity compared to chlorinated analogs (e.g., 4-(3-Chloro-4-fluorophenyl)benzoic acid) due to lower electronegativity and metabolic activation .

Physicochemical and Extraction Properties

- Extraction Efficiency : Benzoic acid derivatives with higher logP values (e.g., this compound) are extracted more rapidly in emulsion liquid membranes than polar derivatives like acetic acid. The methoxy group enhances lipid solubility, improving membrane phase partitioning .

- Diffusivity : Fluorine’s small atomic radius increases mobility in hydrophobic phases, though bulkier substituents (e.g., morpholine sulfonyl) reduce diffusivity .

Métodos De Preparación

Suzuki-Miyaura Coupling Reaction

Overview:

The predominant and most reported synthetic approach for 4-Fluoro-3-(2-methoxyphenyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction. This method is widely used in organic synthesis to form carbon-carbon bonds between aryl halides and aryl boronic acids or esters under palladium catalysis.

- Starting materials typically include a halogenated benzoic acid derivative (e.g., 4-fluoro-3-bromobenzoic acid) and a 2-methoxyphenylboronic acid.

- Under palladium catalysis, in the presence of a base (e.g., potassium carbonate), the coupling proceeds to form the biaryl product, this compound.

- The reaction proceeds under mild to moderate temperatures (often 80–100 °C).

- Solvents such as toluene, dioxane, or a mixture with water are commonly used.

- The reaction provides good yields and high selectivity for the desired substitution pattern.

- High functional group tolerance, allowing preservation of the carboxylic acid and methoxy groups.

- Scalable and suitable for industrial synthesis.

- Well-established protocols and commercially available catalysts.

- The product is characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm structure and purity.

| Parameter | Details |

|---|---|

| Catalyst | Palladium-based (e.g., Pd(PPh3)4) |

| Base | Potassium carbonate or similar |

| Solvent | Toluene, dioxane, or aqueous mixtures |

| Temperature | 80–100 °C |

| Reaction Time | Several hours (typically 6–12 h) |

| Yield | Generally high (70–90%) |

| Purification | Column chromatography or recrystallization |

Alternative Synthetic Routes and Derivatives

While the Suzuki-Miyaura coupling is the primary method, other related synthetic steps or precursor preparations are relevant:

Preparation of Halogenated Precursors:

The halogenated benzoic acid starting materials (e.g., 4-fluoro-3-bromobenzoic acid) can be synthesized via electrophilic aromatic substitution or halogenation reactions under controlled conditions.Methoxyphenylboronic Acid Synthesis:

The 2-methoxyphenylboronic acid component can be prepared from 2-methoxyphenyl derivatives through lithiation and subsequent boronation.Functional Group Transformations:

Post-coupling modifications may include esterification or hydrolysis to obtain the free acid form if esters are used as intermediates.

Research Findings and Industrial Relevance

- The presence of the fluorine atom enhances the compound's chemical reactivity and biological activity, making the synthetic method's selectivity critical.

- The Suzuki-Miyaura coupling method offers a reliable route to access this compound with high purity and yield, which is essential for medicinal chemistry applications.

- Analytical techniques such as IR, NMR, and MS are routinely used to verify the structure and purity, ensuring the compound meets research-grade standards.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Main Synthetic Method | Suzuki-Miyaura coupling reaction |

| Starting Materials | 4-fluoro-3-halobenzoic acid, 2-methoxyphenylboronic acid |

| Catalyst | Palladium complexes (e.g., Pd(PPh3)4) |

| Base | Potassium carbonate, sodium carbonate |

| Solvent | Toluene, dioxane, water mixtures |

| Temperature | 80–100 °C |

| Reaction Time | 6–12 hours |

| Yield | 70–90% |

| Purification | Chromatography, recrystallization |

| Characterization | NMR, IR, Mass Spectrometry |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-fluoro-3-(2-methoxyphenyl)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling, leveraging fluorinated precursors. For example, fluorination of a pre-functionalized benzoic acid derivative using KF or Selectfluor under anhydrous conditions (e.g., DMF at 80°C) achieves regioselective fluorination . Reaction pH and solvent polarity are critical: acidic conditions stabilize the carboxylic acid group, while polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution efficiency . Yield optimization (typically 60–75%) requires controlled stoichiometry of the methoxyphenyl boronic acid precursor and palladium catalysts (e.g., Pd(PPh₃)₄) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Verify fluorine-induced deshielding (δ ~7.5–8.5 ppm for aromatic protons) and methoxy group integration (singlet at δ ~3.8 ppm) .

- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

- LC-MS : Use high-resolution mass spectrometry (HRMS) to validate molecular ion peaks (expected [M-H]⁻ at m/z 262.06 for C₁₄H₁₀FO₃) and rule out side products like dehalogenated derivatives .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Employ gradient column chromatography (silica gel, hexane/EtOAc with 1% acetic acid) to separate the target compound from unreacted boronic acids or fluorination byproducts. Acid-base extraction (pH 2–3) in aqueous HCl/NaHCO₃ selectively isolates the carboxylic acid . Recrystallization from ethanol/water (1:3) improves purity (>98%) .

Advanced Research Questions

Q. How do electronic effects of the fluorine and methoxy substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The meta -fluorine acts as an electron-withdrawing group, activating the benzene ring for NAS at the para position relative to the carboxylic acid. The ortho -methoxy group donates electron density via resonance, directing electrophiles to the para -fluoro position. Computational studies (DFT, e.g., B3LYP/6-31G*) can model charge distribution and predict regioselectivity . Experimental validation involves competitive reactions with nitrobenzene or sulfonic acid derivatives to map substitution patterns .

Q. What strategies mitigate conflicting data in biological activity assays involving this compound (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer : Address contradictions via:

- Dose-response profiling : Test across concentrations (1 nM–100 µM) to distinguish specific inhibition (low IC₅₀) from nonspecific toxicity.

- Off-target screening : Use kinase profiling panels (e.g., Eurofins) to rule out cross-reactivity .

- Metabolic stability assays : Incubate with liver microsomes (e.g., human CYP3A4) to assess if metabolites drive cytotoxicity .

Q. How can computational modeling predict the compound’s pharmacokinetic properties (e.g., logP, solubility)?

- Methodological Answer : Utilize QSAR tools like SwissADME or Schrödinger’s QikProp:

- logP : Predicted ~2.1 (moderate lipophilicity) due to fluorine’s hydrophobicity and carboxylic acid’s polarity .

- Solubility : Aqueous solubility (~0.5 mg/mL at pH 7.4) is enhanced via salt formation (e.g., sodium or ammonium salts) .

- Membrane permeability : PAMPA assays validate Caco-2 permeability predictions (Pe ~1.5 × 10⁻⁶ cm/s) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.